molecular formula C7H8BrNS B15233243 4-(Bromomethyl)-2-cyclopropylthiazole

4-(Bromomethyl)-2-cyclopropylthiazole

Cat. No.: B15233243
M. Wt: 218.12 g/mol
InChI Key: FEOJHQKWJWYHII-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-cyclopropylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromomethyl group and a cyclopropyl group attached to the thiazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-cyclopropylthiazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-cyclopropylthiazole with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods

For industrial-scale production, the process may involve the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in a solvent like dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-cyclopropylthiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-cyclopropylthiazole.

Scientific Research Applications

4-(Bromomethyl)-2-cyclopropylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-cyclopropylthiazole involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2-cyclopropylthiazole is unique due to the presence of both a bromomethyl group and a cyclopropyl group attached to the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

4-(bromomethyl)-2-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C7H8BrNS/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3H2

InChI Key

FEOJHQKWJWYHII-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CS2)CBr

Origin of Product

United States

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